![molecular formula C13H9F3S B7994344 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994344.png)
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene: is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-difluorobenzene and 4-fluorobenzenethiol.
Reaction: A nucleophilic substitution reaction is carried out where the thiol group of 4-fluorobenzenethiol reacts with the benzene ring of 1,3-difluorobenzene.
Catalysts and Conditions: The reaction is often catalyzed by a base such as potassium carbonate in the presence of a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfanylmethyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the sulfanylmethyl group play crucial roles in its reactivity and binding affinity to various targets. The pathways involved may include:
Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the benzene ring towards electrophiles.
Nucleophilic Attack: The sulfanylmethyl group can act as a nucleophile in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluorobenzene: Lacks the sulfanylmethyl group, making it less reactive in certain types of reactions.
4-Fluorobenzenethiol: Contains a thiol group but lacks the difluorobenzene moiety, limiting its applications compared to 1,3-Difluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene.
Uniqueness
This compound is unique due to the combination of fluorine atoms and a sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
Eigenschaften
IUPAC Name |
2,4-difluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-3-5-12(6-4-10)17-8-9-1-2-11(15)7-13(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRSEBGRGKADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
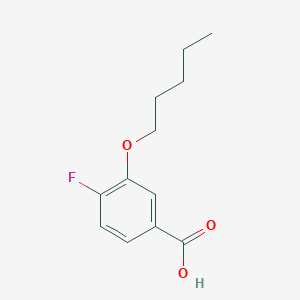
![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)
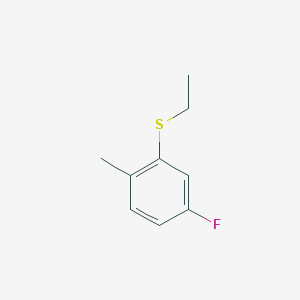
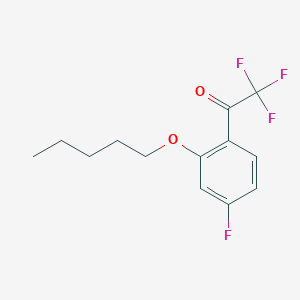
![1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994293.png)
![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
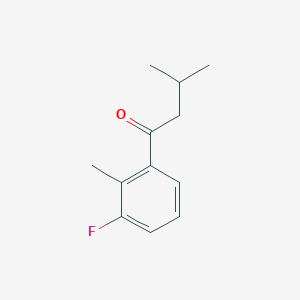
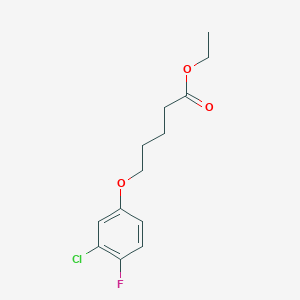

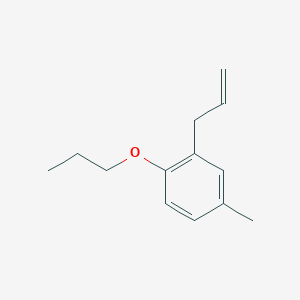
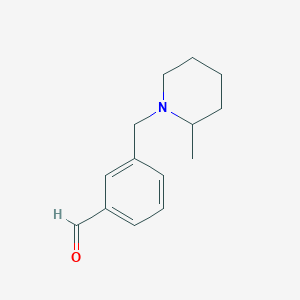
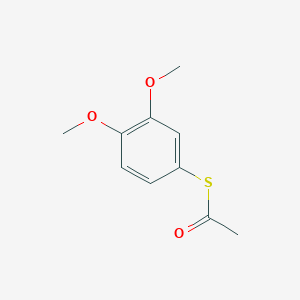
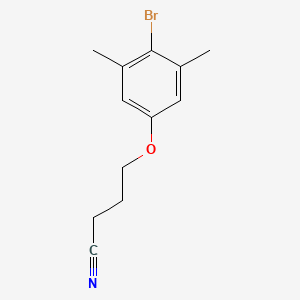
![trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol](/img/structure/B7994377.png)
